Ginsenoside F1

Description

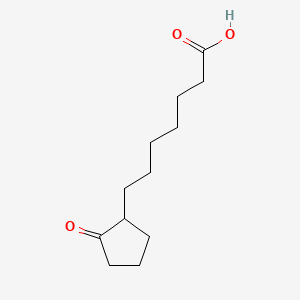

Structure

3D Structure

Properties

CAS No. |

5288-67-5 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

7-(2-oxocyclopentyl)heptanoic acid |

InChI |

InChI=1S/C12H20O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h10H,1-9H2,(H,14,15) |

InChI Key |

RPUNGFMSPXJEDK-UHFFFAOYSA-N |

SMILES |

C1CC(C(=O)C1)CCCCCCC(=O)O |

Canonical SMILES |

C1CC(C(=O)C1)CCCCCCC(=O)O |

Other CAS No. |

5288-67-5 |

Synonyms |

cyclopentane-2-oxo-1-heptanoic acid |

Origin of Product |

United States |

Foundational & Exploratory

Ginsenoside F1: A Deep Dive into its Neuroprotective Mechanisms in Neurodegenerative Diseases

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Ginsenoside F1, a key metabolite of the protopanaxatriol ginsenoside Rg1 found in Panax ginseng, is emerging as a promising therapeutic candidate in the field of neurodegenerative diseases. While the broader neuroprotective effects of ginsenosides are well-documented, this technical guide focuses specifically on the molecular mechanisms of action of this compound. This document synthesizes the current scientific evidence, with a primary focus on Alzheimer's disease, for which the most robust data is available. It also addresses the current landscape of research concerning Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), highlighting areas for future investigation.

Core Mechanism of Action in Alzheimer's Disease

The primary neuroprotective mechanism of this compound in the context of Alzheimer's disease revolves around its ability to mitigate amyloid-beta (Aβ) pathology. Research indicates that this compound enhances the degradation of Aβ peptides by upregulating key Aβ-degrading enzymes.[1][2][3]

Upregulation of Amyloid-Beta Degrading Enzymes

This compound has been shown to increase the expression of Insulin-Degrading Enzyme (IDE) and Neprilysin (NEP), two major proteases responsible for the clearance of Aβ in the brain.[1][3][4] By boosting the levels of these enzymes, this compound facilitates the breakdown of Aβ peptides, thereby preventing their aggregation into toxic plaques.[1] This mechanism has been observed in both in vitro neuronal cell line models and in vivo in transgenic mouse models of Alzheimer's disease.[1][3]

Signaling Pathway for IDE and NEP Upregulation

The precise signaling cascade initiated by this compound leading to the upregulation of IDE and NEP is a critical area of ongoing research. The available data strongly supports the downstream effect of increased IDE and NEP expression and subsequent reduction in Aβ levels.

References

- 1. This compound Protects the Brain against Amyloid Beta-Induced Toxicity by Regulating IDE and NEP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 3. This compound Protects the Brain against Amyloid Beta-Induced Toxicity by Regulating IDE and NEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Minor this compound improves memory in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ginsenoside F1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Ginsenoside F1, a pharmacologically significant saponin derived from Panax ginseng. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and insights into its biological interactions.

Core Physicochemical Properties

This compound is a protopanaxatriol-type ginsenoside, characterized by its dammarane skeleton.[1] Its unique structure contributes to its distinct physicochemical properties and biological activities.

Structural and Molecular Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₂O₉ | [1](--INVALID-LINK--) |

| Molecular Weight | 638.87 g/mol | [2](--INVALID-LINK--) |

| CAS Number | 53963-43-2 | [2](--INVALID-LINK--) |

| Appearance | White to off-white powder | [3] |

| Melting Point | Not explicitly available for F1, but related ginsenosides like Rb1 melt around 197-198 °C. | [4] |

| Solubility | Soluble in methanol and DMSO.[5] Poorly soluble in water.[6][7] | [5](--INVALID-LINK----INVALID-LINK--,--INVALID-LINK-- |

| Storage Temperature | -20°C | [5](--INVALID-LINK--) |

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification from Panax ginseng

The following protocol outlines a general procedure for the extraction and isolation of this compound from Panax ginseng roots.[8][9]

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered roots of Panax ginseng are subjected to reflux extraction with 70% ethanol. This process is typically repeated multiple times to ensure maximum yield.[10]

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and then partitioned with a non-polar solvent like n-butanol. The ginsenosides, including F1, will preferentially partition into the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. A common eluent system is a mixture of chloroform, methanol, and water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC on a C18 column with a water and acetonitrile gradient.[1][2]

Analytical Characterization

HPLC is a standard method for the qualitative and quantitative analysis of this compound.

Methodology:

-

System: An Agilent 1260 system or similar.[11]

-

Column: Agilent 5 HC-C18 column (250 × 4.6 mm, 5 µm).[11]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).[11]

-

Gradient Program: A typical gradient might be: 0–5 min, 28–35% B; 5–15 min, 35–50% B; 15–25 min, 50–68% B; 25–28 min, 68–90% B; 28–40 min, 90% B.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 25 °C.[11]

-

Detection: UV detection at 203 nm.[11]

-

Injection Volume: 20 µL.[11]

UPLC-HRMS offers higher resolution and sensitivity for the analysis of this compound.[5]

Methodology:

-

System: UPLC system coupled to a QTOF-MS.[12]

-

Column: C18 analytical column.[5]

-

Mobile Phase: 0.1% aqueous formate and acetonitrile.[5]

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred as it provides strong [M-H]⁻ ions and more direct structural information.[5]

-

Data Acquisition: Full scan mode for quantification and data-dependent MS/MS (ddMS2) for structural identification.[5]

NMR spectroscopy is essential for the definitive structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent, such as pyridine-d₅.[7][13]

-

Spectra Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a spectrometer (e.g., Bruker 500 or 600 MHz).[3][13]

-

Data Analysis: The ¹H NMR spectrum will show characteristic signals for the triterpene aglycone and the sugar moiety. The ¹³C NMR spectrum will provide information on the number and type of carbon atoms. 2D NMR experiments are used to establish connectivities and assign all proton and carbon signals unequivocally.[3][13]

Key Spectroscopic Data:

-

¹³C NMR: The spectrum of this compound will exhibit 36 carbon signals. Key signals include an olefinic quaternary carbon and an olefinic methine carbon, an oxygenated quaternary carbon, three oxygenated methine carbons, and eight methyl carbons, which are characteristic of the protopanaxatriol-type aglycone moiety.[14]

-

Mass Spectrometry: In LC-MS analysis, this compound typically shows a [M-H]⁻ ion at m/z 637.4288 in negative ion mode.[5]

Stability Testing

Assessing the stability of this compound is crucial for its development as a therapeutic agent.

Methodology:

A typical stability study involves subjecting a solution of this compound to various conditions over time and analyzing its degradation.[5][15]

-

Sample Preparation: Prepare solutions of this compound in a relevant solvent system.

-

Storage Conditions: Store the solutions under different conditions, such as varying temperatures (e.g., room temperature, 40°C, 60°C) and pH levels.

-

Time Points: Analyze the samples at predefined time points (e.g., 0, 2, 6, 12, 24, 48 hours).[5]

-

Analysis: Use a validated stability-indicating HPLC method to quantify the amount of remaining this compound and identify any degradation products. The stability is often expressed as the relative standard deviation (RSD%) of the peak area over time.[5]

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Nrf2 and AKT/Bcl-2 Signaling Pathways

This compound can attenuate cardiotoxicity by modulating the Nrf2 and AKT/Bcl-2 signaling pathways. It promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant genes. Simultaneously, it activates the AKT/Bcl-2 pathway, which has anti-apoptotic effects.

This compound in Cardioprotection

Caption: this compound's role in modulating Nrf2 and AKT/Bcl-2 pathways.

IGF-1/IGF-1R Signaling Pathway

This compound promotes angiogenesis by activating the IGF-1/IGF-1R pathway.[11] This can be beneficial in conditions like cerebral ischemia.[11]

This compound in Angiogenesis

References

- 1. Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Profiling and Quantification of Ginsenosides in the Root, Stem, Leaf, and Berry of Panax ginseng by UPLC-QTOF/MS | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of flash extraction, separation of ginsenosides, identification by HPLC-FT-ICR-MS and determination of rare ginsenosides in mountain cult ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07517E [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Stability of angiogenic agents, ginsenoside Rg1 and Re, isolated from Panax ginseng: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asean.org [asean.org]

- 15. scispace.com [scispace.com]

Ginsenoside F1: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside F1, a rare ginsenoside metabolite derived from the hydrolysis of ginsenosides Rg1 and Re found in Panax ginseng, has emerged as a compound of significant interest in pharmacological research.[1] Its enhanced bioavailability compared to its precursors allows for more potent biological effects.[2] This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, including its immunomodulatory, neuroprotective, skin whitening, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Immunomodulatory Effects: Potentiation of Natural Killer (NK) Cell Activity

This compound has been identified as a potent enhancer of Natural Killer (NK) cell cytotoxicity, a critical component of the innate immune system's response to tumors and viral infections.[3] Among fifteen different ginsenosides tested, this compound was the most effective at augmenting NK cell-mediated killing of cancer cells.[3]

Mechanism of Action: IGF-1-Dependent Pathway

The immunostimulatory effect of this compound on NK cells is mediated through an insulin-like growth factor-1 (IGF-1)-dependent mechanism.[3] Blockade of the IGF-1 receptor antagonizes the F1-induced potentiation of NK cell cytotoxicity, while treatment with IGF-1 mimics the effect.[3] This signaling cascade primarily involves the activation of the PI3K-Akt pathway, rather than the ERK/MAPK pathway, leading to increased expression of cytotoxic mediators like granzyme B.[1][4]

Signaling Pathway Diagram

Caption: IGF-1-dependent signaling pathway activated by this compound in NK cells.

Quantitative Data: Immunomodulatory Effects

| Cell Type | Assay | Concentration of F1 | Result | Reference |

| Human NK cells | Cytotoxicity Assay | 10 µM | Most potent enhancement of cytotoxicity among 15 ginsenosides | [3] |

| Human NK cells | Degranulation (CD107a) | 10 µM | Increased surface expression of CD107a | [1] |

| Mouse NK cells | In vivo lymphoma clearance | - | Improved cancer surveillance | [3] |

Experimental Protocol: NK Cell Cytotoxicity Assay (CD107a Degranulation)

This protocol is a general guideline for assessing NK cell degranulation by measuring the surface expression of CD107a using flow cytometry.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells

-

K562 target cells

-

This compound

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3, Anti-CD56, and Anti-CD107a antibodies conjugated to different fluorochromes

-

Monensin (GolgiStop)

-

Flow cytometer

Procedure:

-

Effector Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For enriched NK cells, further purify using an NK cell isolation kit.

-

This compound Treatment: Culture effector cells in RPMI-1640 medium and treat with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 20-24 hours.

-

Co-culture with Target Cells: Mix the treated effector cells with K562 target cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).

-

Antibody Staining: Add the anti-CD107a antibody to the co-culture.

-

Incubation: Incubate the cell mixture for 1 hour at 37°C in a 5% CO2 incubator.

-

Golgi Blockade: Add Monensin to the co-culture to a final concentration of 1 µM and incubate for an additional 3-4 hours.

-

Surface Staining: Stain the cells with anti-CD3 and anti-CD56 antibodies to identify the NK cell population (CD3-CD56+).

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD107a-positive NK cells.

Neuroprotective Effects: Amelioration of Alzheimer's Disease Pathology

This compound has demonstrated significant neuroprotective effects, particularly in the context of Alzheimer's disease (AD).[2][5] It has been shown to reduce amyloid-beta (Aβ) induced cytotoxicity and decrease Aβ aggregation.[2][5]

Mechanism of Action: Regulation of Aβ-Degrading Enzymes

The neuroprotective mechanism of this compound involves the upregulation of key Aβ-degrading enzymes, namely insulin-degrading enzyme (IDE) and neprilysin (NEP).[2][5] By increasing the expression of IDE and NEP at both the mRNA and protein levels, this compound facilitates the clearance of Aβ plaques in the brain.[5]

Signaling Pathway Diagram

Caption: Mechanism of this compound-mediated neuroprotection through IDE and NEP upregulation.

Quantitative Data: Neuroprotective Effects

| Cell/Animal Model | Assay | Concentration/Dose of F1 | Result | Reference |

| N2a and SH-SY5Y cells | MTT Assay | 2.5 µM | Reduced Aβ-induced cytotoxicity | [5] |

| N2a and SH-SY5Y cells | Western Blot/RT-PCR | 1-10 µM | Increased IDE and NEP protein and mRNA levels | [5] |

| APP/PS1 AD mice | Immunohistochemistry | 10 mg/kg/day for 8 weeks | Reduced Aβ plaques in the hippocampus | [2] |

Experimental Protocol: Western Blot for IDE and NEP

This protocol provides a general framework for detecting IDE and NEP protein levels in cell lysates or brain tissue homogenates.

Materials:

-

Cell lysates or brain tissue homogenates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against IDE and NEP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or homogenize brain tissue in RIPA buffer. Determine protein concentration using the BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against IDE and NEP (and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Skin Whitening Effects: Regulation of Melanogenesis

This compound has demonstrated potential as a skin-whitening agent by attenuating hyperpigmentation.[6] Its mechanism differs from many traditional whitening agents as it does not directly inhibit tyrosinase activity.[6]

Mechanism of Action: Dendrite Retraction via Rho Signaling

This compound reduces melanin secretion from melanocytes by inducing dendrite retraction.[6] This morphological change is primarily mediated by the activation of the Rho family of small GTPases.[6] By promoting the activity of Rho, this compound disrupts the transfer of melanosomes from melanocytes to surrounding keratinocytes, thereby reducing visible pigmentation. Another study suggests that this compound can also enhance the production of IL-13 from epidermal γδ T cells, which in turn reduces the expression of tyrosinase and DCT in melanocytes.[7]

Signaling Pathway Diagram

References

- 1. A Modified NK Cell Degranulation Assay Applicable for Routine Evaluation of NK Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB translocation immunofluorescence assay [bio-protocol.org]

- 4. protocols.io [protocols.io]

- 5. This compound Promotes Cytotoxic Activity of NK Cells via Insulin-Like Growth Factor-1-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] A Modified NK Cell Degranulation Assay Applicable for Routine Evaluation of NK Cell Function | Semantic Scholar [semanticscholar.org]

- 7. This compound Promotes Cytotoxic Activity of NK Cells via Insulin-Like Growth Factor-1-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside F1: A Deep Dive into its Anticancer Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside F1, a rare protopanaxatriol-type ginsenoside, has emerged as a compound of significant interest in oncology research. While its parent compounds in Panax ginseng have been studied for decades, the specific mechanisms of action for its metabolites are now coming to light. This technical guide provides an in-depth exploration of the signaling pathways modulated by this compound in various cancer cell lines. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex molecular interactions, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

Ginsenosides, the primary active components of ginseng, exert a wide range of pharmacological effects, including potent anticancer activities. This compound is a metabolite of ginsenoside Rg1 and Re, formed through the hydrolysis of sugar moieties. This structural modification appears to enhance its bioavailability and specific biological activities. Notably, this compound has demonstrated anti-proliferative, anti-metastatic, and immune-modulatory effects in preclinical studies. Understanding the specific signaling cascades it influences is paramount for its potential development as a therapeutic agent. This document synthesizes current knowledge on the core signaling pathways affected by this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on cancer cell lines. It is important to note that while research is ongoing, comprehensive IC50 values for this compound across a wide spectrum of cancer cell lines are not yet extensively documented in publicly available literature.

Table 1: Anti-Proliferative and Cytotoxic Effects of this compound

| Cell Line | Cancer Type | Effect | Concentration | Result |

| B16 Melanoma | Skin Cancer | Inhibition of Proliferation | 200 µg/mL | Up to 60% suppression of proliferation.[1] |

| HEK293 | Normal Embryonic Kidney | Diminished Viability | 200 µg/mL | Up to 30% reduction in viability.[1] |

| Prostate Cancer Lines | Prostate Cancer | Higher Cell Inhibition than Rh1 | Not Specified | Qualitative comparison.[2] |

Table 2: Effects of this compound on Other Cancer-Related Processes

| Process | Cell Line | Effect | Concentration | Result |

| Melanin Production | B16 Melanoma | Inhibition of Melanin Production | Not Specified | Up to 70% blockage of melanin production.[1] |

| Melanin Secretion | B16F10 Melanoma | Reduction of α-MSH-induced Melanin Secretion | Not Specified | 60% reduction in culture media.[3][4] |

| NK Cell Cytotoxicity | NK Cells | Enhancement of Cytotoxicity | 10 µM | Potently enhanced cytotoxicity against cancer cells.[5] |

Core Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cancer progression. These include pathways related to cell morphology and migration, immune response, and inflammation-associated senescence.

Rho Family GTPases Signaling in Melanoma

In B16F10 melanoma cells, this compound has been observed to induce significant morphological changes, including dendrite retraction. This effect is primarily mediated through the modulation of the Rho family of GTPases, which are key regulators of the actin cytoskeleton.

This pathway activation leads to a reorganization of the actin cytoskeleton, resulting in the retraction of cellular dendrites.[3][4] This morphological change is associated with a reduction in melanin secretion, suggesting a potential mechanism for its observed effects on hyperpigmentation in these cells.[3][4]

IGF-1-Dependent NK Cell Activation

This compound has been identified as a potent enhancer of natural killer (NK) cell cytotoxicity against various cancer cells.[5] This immunostimulatory effect is mediated through an Insulin-Like Growth Factor-1 (IGF-1)-dependent mechanism.

This compound treatment of NK cells leads to the activation of the IGF-1 receptor, which in turn activates the PI3K/Akt signaling pathway. This cascade results in the upregulation of cytotoxic mediators, thereby enhancing the ability of NK cells to induce apoptosis in target cancer cells.

p38 MAPK/NF-κB Signaling in Astrocytic Senescence

In the context of the tumor microenvironment, particularly in the brain, senescent astrocytes can contribute to cancer progression by secreting a variety of pro-inflammatory factors known as the senescence-associated secretory phenotype (SASP). This compound has been shown to suppress the SASP in senescent astrocytes by inhibiting the p38 MAPK-dependent NF-κB signaling pathway.

By inhibiting the p38 MAPK/NF-κB axis, this compound reduces the secretion of SASP components like IL-6 and IL-8 from senescent astrocytes. This action can, in turn, decrease the migration of glioblastoma cells, which is often promoted by the SASP.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, p-NF-κB, NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method is employed to quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent through its modulation of multiple, distinct signaling pathways. Its ability to inhibit melanoma cell proliferation and migration, enhance the tumor-killing capacity of immune cells, and mitigate the pro-tumorigenic effects of the senescent microenvironment highlights its multifaceted mechanism of action.

Future research should focus on several key areas. A comprehensive screening of this compound across a broad panel of cancer cell lines is necessary to establish a detailed IC50 profile and identify cancers that are particularly sensitive to its effects. Further elucidation of the downstream effectors in the Rho signaling pathway in melanoma will provide a more complete picture of its anti-metastatic potential. In vivo studies are crucial to validate the efficacy of this compound in preclinical cancer models and to assess its pharmacokinetic and safety profiles. The synergistic potential of this compound in combination with existing chemotherapies or immunotherapies also warrants thorough investigation. Continued exploration of these avenues will be critical in translating the promising preclinical findings of this compound into potential clinical applications for the treatment of cancer.

References

- 1. A rare ginsenoside compound K (CK) induces apoptosis for breast cancer cells [e-jarb.org]

- 2. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound attenuates hyperpigmentation in B16F10 melanoma cells by inducing dendrite retraction and activating Rho signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. Immunomodulatory Activities of Emerging Rare Ginsenosides F1, Rg5, Rk1, Rh1, and Rg2: From Molecular Mechanisms to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Biosynthesis and Natural Occurrence of Ginsenoside F1 in Panax ginseng: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside F1, a rare and pharmacologically significant saponin found in Panax ginseng, has garnered considerable attention for its potential therapeutic applications, including anti-tumor, anti-aging, and antioxidant properties. This technical guide provides an in-depth exploration of the natural sources and biosynthetic pathways of this compound. It consolidates quantitative data on its distribution within the Panax ginseng plant, details the enzymatic steps leading to its formation, and offers comprehensive experimental protocols for its extraction, analysis, and bio-conversion. This document aims to serve as a critical resource for researchers and professionals engaged in the study and development of this promising natural compound.

Natural Sources and Distribution of this compound

This compound is a minor ginsenoside, and its concentration varies significantly across different parts of the Panax ginseng plant and is influenced by factors such as age and processing methods. Generally, the highest concentrations are not found in the main root, which is the most commonly used part in traditional medicine.

Table 1: Quantitative Content of this compound in Various Parts of Panax ginseng

| Plant Part | Species/Cultivar | Age | This compound Content (mg/g dry weight) | Reference |

| Berry | Panax ginseng | - | Detected | [1] |

| Leaf | Hydroponic Panax ginseng | - | Higher than in roots | [2] |

| Stem | Hydroponic Panax ginseng | - | Lower than in leaves | [3] |

| Root | Hydroponic Panax ginseng | - | Lower than in leaves and stems | [2] |

| Transplanted Ginseng | Panax ginseng | 4-8 years | Persistent increase with age | [4] |

Note: The exact quantitative data for this compound is often not reported separately but as part of a broader ginsenoside profile. The table reflects the available information on its presence and relative abundance.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Panax ginseng is a complex multi-step process involving a series of enzymatic reactions. It originates from the cyclization of 2,3-oxidosqualene and proceeds through the formation of various triterpenoid saponin precursors. Additionally, this compound can be produced through the biotransformation of more abundant ginsenosides.

De Novo Biosynthesis in Panax ginseng

The de novo synthesis of ginsenosides, including the precursor to F1, occurs primarily through the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids. These pathways provide the basic building block, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The core pathway involves:

-

Squalene Synthesis: Farnesyl pyrophosphate (FPP) is synthesized from IPP and DMAPP. Two molecules of FPP are then condensed to form squalene.

-

Cyclization: Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized by dammarenediol-II synthase to form the dammarane-type triterpenoid skeleton, dammarenediol-II.

-

Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) play a crucial role in modifying the dammarane skeleton. Specifically, CYP716A47 catalyzes the hydroxylation of dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD) and CYP716A53v2 catalyzes the hydroxylation of PPD at the C-6 position to produce protopanaxatriol (PPT), the direct aglycone precursor of the this compound family.[5]

-

Glycosylation: UDP-glycosyltransferases (UGTs) are responsible for attaching sugar moieties to the aglycone backbone. The formation of Ginsenoside Rg1 involves the attachment of glucose at the C-6 and C-20 positions of protopanaxatriol.

Biotransformation Pathway from Ginsenoside Rg1

This compound is most efficiently produced through the enzymatic hydrolysis of the more abundant Ginsenoside Rg1. This bioconversion is a key strategy for obtaining higher yields of this rare ginsenoside. The process involves the selective removal of the glucose moiety at the C-6 position of Ginsenoside Rg1.

-

Enzyme: β-glucosidase is the primary enzyme responsible for this conversion. Various microbial sources of β-glucosidase have been identified and utilized for this purpose.[6][7]

-

Reaction: Ginsenoside Rg1 is converted to this compound by the specific hydrolysis of the C-6-O-glucoside bond.[7]

Diagram: Biosynthetic Pathway of this compound

References

- 1. mdpi.com [mdpi.com]

- 2. Investigation of Ginsenosides and Antioxidant Activities in the Roots, Leaves, and Stems of Hydroponic-Cultured Ginseng (Panax ginseng Meyer) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Age-induced Changes in Ginsenoside Accumulation and Primary Metabolic Characteristics of Panax Ginseng in Transplantation Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in the ginsenoside content during the fermentation process using microbial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Conversion of Ginsenoside Rb1 into Minor Ginsenosides Using β-Glucosidases [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

The Dammarane Divide: A Technical Guide to Protopanaxadiol and Protopanaxatriol Ginsenosides

For Researchers, Scientists, and Drug Development Professionals

Ginsenosides, the primary bioactive compounds in Panax ginseng, represent a diverse family of triterpenoid saponins with a broad spectrum of pharmacological activities. At the heart of this diversity lies a fundamental structural bifurcation: the classification of most ginsenosides into either the protopanaxadiol (PPD) or protopanaxatriol (PPT) type. This distinction, based on the hydroxylation pattern of the dammarane skeleton, dictates not only their physicochemical properties but also their metabolic fate and, ultimately, their therapeutic potential. This technical guide provides an in-depth exploration of the core differences between PPD and PPT ginsenosides, with a specific focus on ginsenoside F1 as a representative of the PPT class.

Structural and Biosynthetic Divergence

The fundamental difference between protopanaxadiol and protopanaxatriol lies in the presence of a hydroxyl group at the C-6 position of the dammarane steroid nucleus. PPDs lack this hydroxyl group, while PPTs possess it.[1][2] This seemingly minor structural variation has profound implications for the conformation and polarity of the molecules, influencing their interactions with cellular targets.

This compound is classified as a protopanaxatriol-type ginsenoside.[3][4] Its structure consists of the PPT aglycone with a glucose molecule attached at the C-20 position.[3]

The biosynthesis of PPD and PPT ginsenosides originates from dammarenediol-II.[5] The enzyme protopanaxadiol synthase (PPDS), a cytochrome P450 enzyme, catalyzes the hydroxylation of dammarenediol-II at the C-12 position to form protopanaxadiol.[5] Subsequently, another cytochrome P450 enzyme, protopanaxatriol synthase (PPTS), hydroxylates PPD at the C-6 position to yield protopanaxatriol.[6] This sequential hydroxylation creates the foundational structures for the two major classes of ginsenosides.

Comparative Pharmacological Activities

The structural divergence between PPD and PPT ginsenosides translates into distinct pharmacological profiles. While both classes exhibit a wide range of activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, the specific mechanisms and potencies often differ.[7][8]

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize key quantitative data comparing the bioactivities of PPD and PPT-type ginsenosides.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) in Cancer Cell Lines

| Ginsenoside Type | Compound | Cell Line | IC₅₀ (µM) | Reference |

| PPD | Protopanaxadiol | PC-3 (Prostate) | 22.5 ± 2.9 | [9] |

| PPD | Protopanaxadiol | HCT116 (Colon) | < 10 | [10] |

| PPT | This compound | HL-60 (Leukemia) | 23.2 | [5] |

Table 2: Comparative Anti-inflammatory and Antioxidant Activities

| Activity | Ginsenoside Type | Metric | Value | Conditions | Reference |

| Antioxidant | PPD (Rg2) | IC₅₀ | 14.12 | AAPH-induced hemolysis | [7] |

| Antioxidant | PPD (Rb1) | IC₅₀ | 9.67 | AAPH-induced hemolysis | [7] |

| Anti-inflammatory | PPD | Inhibition of NO | Dose-dependent | LPS-stimulated RAW 264.7 cells | [11] |

| Anti-inflammatory | PPT | Inhibition of NO | Dose-dependent | LPS-stimulated RAW 264.7 cells | [11] |

Differential Modulation of Signaling Pathways

A key distinction in the mechanism of action between PPD and PPT ginsenosides lies in their modulation of intracellular signaling pathways.

Protopanaxadiol (PPD)-Type Ginsenosides: PPD-type ginsenosides, such as Rb1, have been shown to exert their effects through the PI3K/Akt signaling pathway .[3][12] This pathway is crucial for regulating cell survival, proliferation, and apoptosis. For instance, ginsenoside Rb1 has been demonstrated to protect neurons from ischemic damage by inhibiting autophagy through the activation of the PI3K/Akt pathway.[12]

Protopanaxatriol (PPT)-Type Ginsenosides: In contrast, PPT-type ginsenosides, including Rg1 and F1, often mediate their effects through the Mitogen-Activated Protein Kinase (MAPK) pathway , particularly the ERK signaling cascade.[13][14] The MAPK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. For example, the estrogen-like effects of ginsenoside Rg1 in breast cancer cells are mediated by the MAPK pathway.[13] this compound has also been shown to inhibit the p38 MAPK, suggesting its therapeutic potential in diseases where this pathway is dysregulated.[15]

Experimental Protocols

Extraction and Quantification of Ginsenosides

A common method for the extraction and analysis of ginsenosides from plant material or biological samples involves the following steps.

Experimental Workflow for Ginsenoside Analysis

Detailed Methodology for HPLC Analysis: [16][17][18]

-

Sample Preparation: A known quantity of the sample (e.g., powdered ginseng root, plasma) is extracted with a suitable solvent, commonly 50-70% methanol or ethanol, often aided by sonication or reflux.[19]

-

Chromatography: The separation is typically performed on a C18 reversed-phase column.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of water and acetonitrile.

-

Detection: UV detection at 203 nm is standard for ginsenosides. Mass spectrometry (MS) can be coupled for more sensitive and specific detection.

-

Quantification: Calibration curves are generated using certified standards of individual ginsenosides to quantify their concentrations in the samples.[16]

In Vitro Assessment of Biological Activity

Protocol for Cell Viability (MTT) Assay: [20][21]

-

Cell Culture: Seed cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the ginsenoside of interest for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol for Western Blotting: [20]

-

Protein Extraction: Lyse treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein (e.g., phosphorylated Akt, ERK).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

The distinction between protopanaxadiol and protopanaxatriol ginsenosides is a critical determinant of their biological activity. The presence or absence of a hydroxyl group at the C-6 position fundamentally alters their interaction with cellular machinery, leading to the differential activation of key signaling pathways such as PI3K/Akt for PPDs and MAPK for PPTs. This compound, as a PPT-type ginsenoside, contributes to the diverse pharmacological portfolio of this class. A thorough understanding of these differences, supported by robust quantitative data and standardized experimental protocols, is paramount for the rational design and development of novel therapeutics derived from these remarkable natural products.

References

- 1. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in Vitro Structure-Related Anti-Cancer Activity of Ginsenosides and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rb1 Inhibits Cardiomyocyte Autophagy via PI3K/Akt/mTOR Signaling Pathway and Reduces Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of autophagy via activation of PI3K/Akt pathway contributes to the protection of ginsenoside Rb1 against neuronal death caused by ischemic insults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitogen-activated protein kinase (MAPK) pathway mediates the oestrogen-like activities of ginsenoside Rg1 in human breast cancer (MCF-7) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Computational Investigation of this compound from Panax ginseng Meyer as p38 MAP Kinase Inhibitor: Molecular Docking and Dynamics Simulations, ADMET Analysis, and Drug Likeness Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Investigation of Ginsenosides and Antioxidant Activities in the Roots, Leaves, and Stems of Hydroponic-Cultured Ginseng (Panax ginseng Meyer) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacodynamics of Ginsenosides: Antioxidant Activities, Activation of Nrf2 and Potential Synergistic Effects of Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Early studies on the therapeutic potential of minor ginsenosides

An In-depth Technical Guide to Early Studies on the Therapeutic Potential of Minor Ginsenosides

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Ginseng, the root of the Panax genus, has been a cornerstone of traditional medicine for centuries, with its therapeutic efficacy largely attributed to a class of saponins known as ginsenosides.[1][2] Ginsenosides are broadly classified into two main categories based on their aglycone structure: the protopanaxadiol (PPD) and protopanaxatriol (PPT) types.[3][4] The ginsenosides naturally abundant in raw ginseng are often referred to as major ginsenosides, characterized by a higher number of sugar moieties.[1]

Minor ginsenosides, on the other hand, are derivatives of major ginsenosides with fewer sugar molecules and are typically present in very low concentrations in unprocessed ginseng.[5][6] They are often produced through deglycosylation processes, such as heating, steaming, or enzymatic and microbial transformation of major ginsenosides.[6][7][8] Early research has illuminated the heightened therapeutic potential of these minor ginsenosides, which is often linked to their smaller molecular weights and lower polarity. These characteristics facilitate easier absorption across cell membranes, leading to enhanced bioavailability and more potent pharmacological activity compared to their major counterparts.[8][9] This guide provides a technical overview of the foundational studies exploring the therapeutic promise of minor ginsenosides, with a focus on their anti-cancer, neuroprotective, and anti-inflammatory properties.

Anti-Cancer Potential of Minor Ginsenosides

Early investigations revealed that the anticancer activity of ginsenosides often increases as the number of sugar moieties decreases.[1] Minor ginsenosides like Rg3, Rh2, and Compound K (CK) have demonstrated significant anti-tumor effects in a variety of in vitro and in vivo models.[1][10] The mechanisms underlying these effects are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[1][11][12]

Key Signaling Pathways

Several critical signaling pathways are modulated by minor ginsenosides to exert their anti-cancer effects:

-

Raf/MEK/ERK Pathway: Ginsenoside Rg3 has been shown to interrupt the EGFR/Ras/Raf/MEK/ERK signaling pathway, leading to decreased proliferation and the induction of apoptosis in lung cancer cells.[10] The total minor ginsenoside (TMG) complex also activates this pathway to produce anti-tumor effects.[10]

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation that is often dysregulated in cancer. Minor ginsenoside CK can effectively inhibit the proliferation of gastric carcinoma cells by modulating the PI3K/Akt/NF-κB pathway.[10] It also blocks the PI3K/Akt/mTOR signaling cascade in other cancer cells, leading to reduced proliferation and invasion and ultimately inducing apoptosis.[13] Ginsenosides can also induce mitochondria-dependent apoptosis by elevating ROS-mediated PTEN/PI3K/Akt/mTOR signaling.[11]

-

Apoptosis Pathways: Minor ginsenosides can trigger apoptosis by modulating the expression of key regulatory proteins. Studies have shown they can impact the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins and activate effector caspases like caspase-3.[10][11]

References

- 1. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenosides: the need to move forward from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenosides are active ingredients in Panax ginseng with immunomodulatory properties from cellular to organismal levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparation and pharmacological effects of minor ginsenoside nanoparticles: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Conversion of Ginsenoside Rb1 into Minor Ginsenosides Using β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Methodology in Ginseng Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of Minor Ginsenoside CK from Major Ginsenosides by Biotransformation and Its Advances in Targeted Delivery to Tumor Tissues Using Nanoformulations [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-colorectal cancer effect of total minor ginsenosides produced by lactobacilli transformation of major ginsenosides by inducing apoptosis and regulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species [frontiersin.org]

- 12. Anti-cancer effect and potential microRNAs targets of ginsenosides against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside F1: A Technical Guide to its Immunomodulatory Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside F1, a rare ginsenoside derived from the enzymatic conversion of major ginsenosides like Rg1, is emerging as a significant modulator of the immune system. Unlike many of its ginsenoside counterparts that exhibit primarily anti-inflammatory properties, this compound uniquely demonstrates potent immunostimulatory effects. This technical guide provides an in-depth analysis of the current understanding of this compound's role in modulating immune responses, with a focus on its cellular targets, signaling pathways, and potential therapeutic applications. The information presented herein is intended to support further research and development in the fields of immunology and drug discovery.

Immunostimulatory Profile of this compound

This compound is distinguished by its capacity to enhance, rather than suppress, immune responses. This was systematically demonstrated in a comparative study of 15 different ginsenosides, where F1, at a concentration of 10 μM, exhibited the most potent activation of Natural Killer (NK) cells.[1] This immunostimulatory activity is a key differentiator and a focal point of research into its therapeutic potential.

Modulation of Immune Cells

Natural Killer (NK) Cells:

This compound significantly enhances the cytotoxic activity of NK cells, a critical component of the innate immune system responsible for targeting and eliminating virally infected and cancerous cells.[1][2] This enhancement is achieved through multiple mechanisms:

-

Increased Cytotoxicity: Treatment with this compound leads to a dose-dependent increase in NK cell degranulation, a key indicator of their killing capacity.[2]

-

Upregulation of Cytotoxic Mediators: F1-treated NK cells show elevated expression of perforin and granzyme B, essential molecules for inducing apoptosis in target cells.[2]

-

Enhanced Activating Receptor Signaling: this compound potentiates signaling through various NK cell activating receptors.[2]

Macrophages:

While many immunomodulators suppress macrophage activity to curb inflammation, this compound appears to enhance their phagocytic function without inducing a pro-inflammatory state.[1][3] This suggests a role for F1 in promoting clearance of pathogens and cellular debris without contributing to chronic inflammation. In studies with activated macrophages, this compound (at concentrations up to 40 μM) did not reduce the production of inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-12, unlike the potent suppression observed with dexamethasone.[4]

T Cells:

This compound has been shown to enhance the production of IL-13 from epidermal γδ T cells.[1] This finding suggests a broader immunomodulatory role beyond the innate immune system, potentially influencing T-cell mediated responses.

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are mediated through the activation of specific signaling pathways within immune cells.

IGF-1-Dependent Pathway in NK Cells

A primary mechanism for F1-induced NK cell activation is the Insulin-like Growth Factor-1 (IGF-1) dependent pathway.[1][2] Blockade of the IGF-1 receptor antagonizes the potentiating effect of F1 on NK cells, while direct treatment with IGF-1 mimics its effects.[2] This highlights the critical role of this pathway in mediating the immunostimulatory actions of this compound on NK cells.

References

- 1. This compound Attenuates Eosinophilic Inflammation in Chronic Rhinosinusitis by Promoting NK Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Ameliorates Endothelial Cell Inflammatory Injury and Prevents Atherosclerosis in Mice through A20-Mediated Suppression of NF-kB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Promotes Cytotoxic Activity of NK Cells via Insulin-Like Growth Factor-1-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside F1: A Technical Deep Dive into its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside F1, a rare ginsenoside derived from the deglycosylation of major ginsenosides like Rg1, has emerged as a compound of significant interest within the scientific community. While ginseng has a long-standing history in traditional medicine for its purported anti-inflammatory effects, recent research has focused on elucidating the specific activities of its individual bioactive constituents. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, summarizing key findings, detailing experimental methodologies, and visualizing the underlying molecular pathways. Notably, the anti-inflammatory actions of this compound appear to be cell-type specific, a crucial consideration for targeted therapeutic development.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound on inflammatory markers and cellular responses.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Citation |

| Peritoneal Macrophages | Lipopolysaccharide (LPS) | Up to 40 μM | IL-1β, TNF-α, IL-6, IL-12 production | No significant reduction | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidized low-density lipoprotein (ox-LDL) | 1, 4, 16 μM | NF-κB nuclear translocation | Significant suppression | |

| HepG2 Cells | Tumor Necrosis Factor-α (TNF-α) | - | NF-κB transcriptional activity | Small inhibitory effect (IC50: 42.51 μM) | [2] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Condition | This compound Dosage | Route of Administration | Key Findings | Citation |

| Murine model of Chronic Rhinosinusitis with Eosinophilia (ECRS) | Ovalbumin-induced eosinophilic inflammation | 3.5 mg/kg | Intranasal | Attenuated eosinophilic inflammation, reduced IL-4 and IL-13 expression | [1] |

| ApoE-/- mice | High-fat diet-induced atherosclerosis | 50 mg/kg/day | Oral gavage | Reduced atherosclerotic lesion area and MPO distribution | [3] |

Signaling Pathways

The anti-inflammatory effects of this compound, where observed, are primarily attributed to its modulation of key signaling pathways, namely the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

In endothelial cells, this compound has been shown to suppress the activation of the NF-κB pathway. This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

MAPK Signaling Pathway

Several ginsenosides are known to modulate the Mitogen-Activated Protein Kinase (MAPK) pathways, which are also critical in regulating inflammatory responses. While direct, potent inhibition by this compound is less documented than for other ginsenosides, its potential role in this pathway warrants consideration.

Caption: Overview of the MAPK signaling pathway and a potential point of modulation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (murine macrophage cell line)

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

HEK293T (human embryonic kidney cell line for reporter assays)

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in appropriate well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound for a specified pre-incubation period (e.g., 1-2 hours) before stimulation with an inflammatory agent (e.g., LPS at 1 µg/mL or ox-LDL at 70 µg/mL) for a designated time (e.g., 24 hours).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum samples.

-

Coating: 96-well microplates are coated with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample Incubation: Standards of known cytokine concentrations and experimental samples (cell culture supernatants or diluted serum) are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1-2 hours at room temperature.

-

Enzyme Conjugate: Following another wash step, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added and incubated for 20-30 minutes.

-

Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

-

Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The cytokine concentrations in the samples are determined by comparison to the standard curve.[4]

Caption: A typical workflow for an enzyme-linked immunosorbent assay (ELISA).

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates, to assess the activation of signaling pathways (e.g., phosphorylation of IκBα and NF-κB).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-IκBα, anti-IκBα, anti-NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: The membrane is washed again and then incubated with an enhanced chemiluminescence (ECL) substrate. The resulting chemiluminescent signal is detected using an imaging system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5][6]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: HEK293T cells are co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, the transfected cells are treated with this compound and/or an inflammatory stimulus (e.g., TNF-α).

-

Cell Lysis: Following the treatment period, the cells are lysed.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as the relative luciferase activity.[7][8]

Discussion and Future Directions

The available evidence presents a nuanced picture of the anti-inflammatory properties of this compound. While it may not exert a direct, potent anti-inflammatory effect on macrophages, its ability to modulate the immune response through other mechanisms, such as the enhancement of NK cell function, is a significant finding.[1] This suggests a potential therapeutic application in conditions characterized by eosinophilic inflammation.

Conversely, the demonstrated inhibitory effect of this compound on the NF-κB pathway in endothelial cells highlights its potential in vascular inflammatory diseases like atherosclerosis.[3] This cell-type-specific activity underscores the importance of selecting appropriate experimental models to elucidate the precise mechanisms of action of natural compounds.

Future research should focus on several key areas:

-

Clarifying Cell-Type Specificity: A broader range of immune and non-immune cell types should be investigated to map the full spectrum of this compound's activity.

-

In-depth Mechanistic Studies: Further investigation into the upstream and downstream targets of this compound within the NF-κB and MAPK signaling pathways is warranted.

-

Structure-Activity Relationship Studies: Comparing the activity of this compound with other ginsenosides will provide valuable insights into the structural determinants of their anti-inflammatory effects.

-

Preclinical and Clinical Validation: More extensive preclinical studies in various disease models are necessary to validate the therapeutic potential of this compound before considering clinical trials.

References

- 1. This compound Attenuates Eosinophilic Inflammation in Chronic Rhinosinusitis by Promoting NK Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. This compound Ameliorates Endothelial Cell Inflammatory Injury and Prevents Atherosclerosis in Mice through A20-Mediated Suppression of NF-kB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. bowdish.ca [bowdish.ca]

Methodological & Application

Application Note: Quantitative Analysis of Ginsenoside F1 in Herbal Extracts by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside F1 is a pharmacologically significant minor ginsenoside found in ginseng (Panax ginseng) and other related species. Its reported anti-tumor, anti-inflammatory, and skin-protective properties have made it a compound of interest in pharmaceutical and cosmetic research. Accurate and precise quantification of this compound in herbal extracts is crucial for quality control, standardization, and formulation development. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and reliable method in phytochemical analysis.[1][2] An overview of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is also discussed for higher sensitivity applications.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, standard solution preparation, and HPLC analysis for the quantification of this compound.

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

HPLC-grade methanol[3]

-

HPLC-grade acetonitrile

-

HPLC-grade water (e.g., Milli-Q or equivalent)

-

Formic acid (optional, for improved peak shape)[4]

-

Herbal extract powder (e.g., Panax ginseng root powder)[3]

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

Sample Preparation: Extraction of Ginsenosides

Efficient extraction is critical for accurate quantification. Ultrasonic-assisted extraction is a common and effective method.[1][5]

-

Weighing: Accurately weigh approximately 1.0 g of the dried herbal extract powder into a conical flask.

-

Solvent Addition: Add 20 mL of 50-70% aqueous methanol to the flask.[1][6][7]

-

Extraction: Place the flask in an ultrasonic bath and extract for 30-60 minutes at room temperature.[1][5]

-

Centrifugation: Centrifuge the resulting mixture at 4000 rpm for 10 minutes.

-

Collection: Carefully collect the supernatant.

-

Re-extraction (Optional but Recommended): Repeat the extraction process on the pellet with another 20 mL of the extraction solvent to ensure complete recovery. Combine the supernatants.

-

Final Volume: Adjust the final volume of the combined extracts to 50 mL in a volumetric flask using the extraction solvent.

-

Filtration: Prior to HPLC injection, filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[5]

Standard Solution Preparation

-

Stock Solution: Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.

HPLC Chromatographic Conditions

The following conditions are a robust starting point and can be optimized further based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[2][8][9] |

| Mobile Phase A | Water (or water with 0.1% formic acid)[4] |

| Mobile Phase B | Acetonitrile[10] |

| Elution Mode | Gradient elution[1][9] |

| Gradient Program | 0-10 min: 22.5% B; 10-40 min: 22.5-70% B; 40-50 min: 100% B[8] |

| Flow Rate | 1.0 mL/min[9] |

| Column Temperature | 25-30 °C |

| Detection Wavelength | 203 nm or 205 nm[7][10] |

| Injection Volume | 10-20 µL |

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to standard guidelines (e.g., ICH). Key validation parameters include:

-

Linearity: Assessed by injecting the calibration standards and plotting the peak area against the concentration. A correlation coefficient (r²) > 0.999 is desirable.[1][11]

-

Precision: Evaluated by repeatedly analyzing one sample. The relative standard deviation (RSD) should typically be < 2%.[1][7]

-

Accuracy: Often determined through a recovery study by spiking a known amount of standard into a sample. Recoveries between 89% and 118% are generally acceptable.[1]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[1][11][12]

Data Presentation

The concentration of this compound in various ginseng preparations can vary. The following table summarizes representative quantitative data from the literature.

| Sample Type | This compound Content (µg/g) | Reference |

| Fresh Ginseng Powder | 24.2 | [13] |

| White Ginseng Powder | Not specified | [13] |

| Red Ginseng Extract Powder | Not specified | [13] |

| Red Ginseng Extract | Not specified | [13] |

Note: The original study also quantified 12 other ginsenosides simultaneously.[13]

Advanced Method: UPLC-MS/MS

For higher sensitivity and selectivity, especially for samples with low concentrations of this compound or complex matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful alternative.[4][11][12] This technique offers lower detection limits and provides structural information, confirming the identity of the analyte.[12][14] A sensitive LC-MS/MS method has been developed for the detection of 13 ginsenosides, including F1, in human plasma with a lower limit of quantitation (LLOQ) of 0.5 ng/mL.[4]

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification.

Ginsenoside Biotransformation Pathway

Caption: Biotransformation of Ginsenoside Rg1 to F1.

References

- 1. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Separation: Ginsenosides from American Ginseng [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Determination of 22 ginsenosides in ginseng products using ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 10. A Comparative Study on Analysis of Ginsenosides in American Ginseng Root Residue by HPLC-DAD-ESI-MS and UPLC-HRMS-MS/MS [mdpi.com]

- 11. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the In Vivo Pharmacokinetic Study of Ginsenoside F1 using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside F1 is a pharmacologically active metabolite of protopanaxatriol-type ginsenosides, such as Ginsenoside Rg1 and Re.[1][2] The in vivo transformation of these parent ginsenosides is primarily carried out by intestinal microflora through deglycosylation.[1] Understanding the pharmacokinetic profile of this compound is crucial for evaluating the therapeutic efficacy of ginseng-based products. This document provides a detailed LC-MS/MS method for the quantification of this compound in plasma, enabling robust pharmacokinetic studies.

Pharmacokinetic Data

While extensive pharmacokinetic data for many ginsenosides are available, specific data for this compound is not as commonly reported. The following table summarizes pharmacokinetic parameters for closely related ginsenosides to provide a comparative reference. It is important to note that these values can vary significantly based on the formulation administered (e.g., standard vs. fermented extract) and the animal model.

Table 1: Pharmacokinetic Parameters of Protopanaxadiol-Type Ginsenoside Metabolites in Rats (Oral Administration)

| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Compound K | 200 mg (fermented red ginseng extract) | 15.19 ± 10.69 | 3.33 ± 0.5 | 58.03 ± 32.53 | [3] |

| Compound K | 200 mg (red ginseng extract) | 2.55 ± 0.99 | 6.75 ± 3.97 | 9.21 ± 7.52 | [3] |

| Ginsenoside Rb1 | 2 g/kg (Korean red ginseng) | 23.9 to 68.3 | - | - | [4] |

| Ginsenoside Rd | 2 g/kg (Korean red ginseng) | 8.5 to 30.8 | - | - | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Signaling and Metabolic Pathways

This compound is a product of the metabolic breakdown of Ginsenoside Rg1. This biotransformation is a critical step in the overall pharmacological activity of ingested ginseng.

Experimental Workflow

The following diagram outlines the major steps for conducting a pharmacokinetic study of this compound.

Detailed Experimental Protocols

Animal Study Protocol

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to standard chow and water.

-

Dosing: Fast the animals overnight (approximately 12 hours) before oral administration of the test substance (e.g., Ginseng extract or pure this compound) dissolved in a suitable vehicle like 0.5% carboxymethylcellulose sodium.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[5]

-

Plasma Preparation: Immediately centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

-

Storage: Store the collected plasma samples at -80°C until analysis.

Sample Preparation Protocol (Protein Precipitation)

-

Thaw the plasma samples at room temperature.

-

In a clean microcentrifuge tube, add 50 µL of plasma.

-

Add 150 µL of acetonitrile (containing the internal standard, e.g., Digoxin at 10 ng/mL) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

The following are typical starting conditions that may require optimization for specific instrumentation.

Table 2: LC-MS/MS Instrumental Parameters